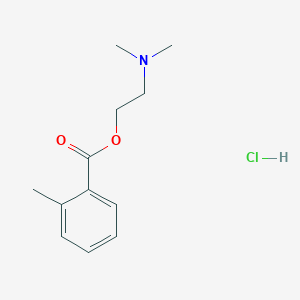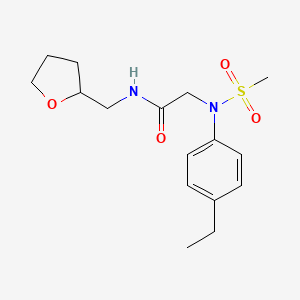![molecular formula C20H18N6O B4023631 N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4023631.png)
N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
Descripción general
Descripción
This compound is related to research on pyrazole and triazole derivatives, which have been explored for their diverse biological activities and chemical properties. The structural features of these compounds make them a subject of interest in the development of new materials and potential therapeutic agents.
Synthesis Analysis
The synthesis of related pyrazole and triazole derivatives often involves reactions that yield these compounds in moderate to good yields. For instance, compounds similar to the one have been synthesized by reactions involving acetyl chloride, benzene, and various aromatic aldehydes, followed by cyclisation with hydrazine hydrate in ethanol (Panchal & Patel, 2011). This process highlights a common approach in generating these structures, focusing on the versatility and reactivity of the core components.
Molecular Structure Analysis
Molecular structure analysis of similar compounds has revealed significant insights into their conformation and stability. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations are commonly employed to understand the solid-state structures and intermolecular interactions, providing a basis for understanding the molecular geometry and electronic structures of these compounds (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole and triazole derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. The formation of these compounds through the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride is an example of their versatile chemical reactivity (Ito et al., 1983).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their practical applications. The crystallization in specific space groups and the stabilization of crystal packing through hydrogen bonds and π-interactions are notable features that influence their physical characteristics and utility in various applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential aspects of these compounds. For example, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement, highlights the complex chemical behavior and potential for generating novel structures (Ledenyova et al., 2018).
Propiedades
IUPAC Name |
N-(1-phenyl-2-pyrazol-1-ylethyl)-3-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-20(17-8-4-9-18(12-17)25-14-21-22-15-25)24-19(13-26-11-5-10-23-26)16-6-2-1-3-7-16/h1-12,14-15,19H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPRLURAJNSPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4023565.png)
![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4023567.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023578.png)
![2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4023597.png)


![N~2~-(3-bromophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023621.png)

![2-(benzoylamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4023633.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4023644.png)
![5,5'-[(4-methylphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023649.png)